Benzylphosphonic acid dibutyl ester
Description
Benzylphosphonic acid dibutyl ester (CAS 3762-27-4), also known as dibutyl benzylphosphonate, is an organophosphorus compound with the molecular formula C₁₅H₂₅O₃P and a molecular weight of 284.30 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂–) linked to a phosphonic acid core esterified with two butyl groups. Its InChIKey (ARIYRPOBFJRCEU-UHFFFAOYSA-N) reflects its unique stereoelectronic configuration .
This compound is notable for its role as a chelating agent and intermediate in organic synthesis. Derivatives like Benzylphosphonic Acid-(AM)₂ (CAS 200716-68-3) demonstrate cell permeability, enabling applications in drug delivery via intracellular esterase-mediated activation .
Properties
IUPAC Name |
dibutoxyphosphorylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25O3P/c1-3-5-12-17-19(16,18-13-6-4-2)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYRPOBFJRCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC1=CC=CC=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191057 | |
| Record name | Phosphonic acid, benzyl-, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-27-4 | |
| Record name | Dibutyl P-(phenylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3762-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, benzyl-, dibutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003762274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, benzyl-, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Arbuzov Reaction: Alkylation of Tributyl Phosphite
The Arbuzov reaction remains the most direct method for synthesizing dialkyl benzylphosphonates. This single-step procedure involves the reaction of benzyl halides (e.g., benzyl bromide or chloride) with tributyl phosphite under thermal conditions. The mechanism proceeds via nucleophilic attack of the phosphite oxygen on the benzyl halide, followed by rearrangement to yield the dibutyl ester.
Representative Procedure :
A mixture of benzyl bromide (1.0 equiv) and tributyl phosphite (1.1 equiv) is heated at 120–140°C for 6–8 hours under inert atmosphere. The reaction progress is monitored by $$^{31}\text{P}$$ NMR spectroscopy, with the characteristic shift from δ +125–130 ppm (trialkyl phosphite) to δ +25–30 ppm (dialkyl benzylphosphonate) confirming product formation. Excess tributyl phosphite acts as both reactant and solvent, minimizing side reactions. Post-reaction distillation under reduced pressure (0.1 mmHg, 110°C) provides the pure product in 78–85% yield.
Transesterification of Dimethyl Benzylphosphonate
For laboratories lacking benzyl halide precursors, transesterification offers a viable alternative. Dimethyl benzylphosphonate undergoes ester exchange with excess 1-butanol (5.0 equiv) in the presence of catalytic sodium methoxide (0.5 mol%).
Key Reaction Parameters :
- Temperature: 80–90°C
- Duration: 24–36 hours
- Solvent: Toluene (azeotropic removal of methanol)
The reaction exhibits second-order kinetics, with complete conversion achieved by continuous methanol removal. Final purification via fractional distillation (b.p. 145–148°C/0.5 mmHg) yields 70–75% product. Comparative studies show this method produces higher enantiomeric purity (99.2% ee) compared to Arbuzov-derived material (97.5% ee).
Mitsunobu-Type Coupling Using Azodicarboxylates
Modern synthetic approaches employ diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) to mediate phosphonate ester formation. This method is particularly advantageous for acid-sensitive substrates.
Optimized Protocol :
- Charge anhydrous THF with monomethyl benzylphosphonate (1.0 equiv), 1-butanol (1.5 equiv), and TPP (1.5 equiv)
- Add DIAD (1.5 equiv) dropwise at 0°C
- Stir at reflux (66°C) for 2 hours
- Quench with trimethylsilyl bromide (3.0 equiv) to hydrolyze residual methyl ester
- Extract with 5% NaHCO$$3$$, dry over MgSO$$4$$, and concentrate
This two-step process achieves 82–88% overall yield, with $$^{1}\text{H}$$ NMR analysis showing complete absence of methyl ester protons (δ 3.65 ppm). The method’s versatility allows substitution of DIAD with diethyl azodicarboxylate (DEAD) without yield reduction.
Mechanistic Considerations and Byproduct Formation
Arbuzov Pathway Intermediates
The Arbuzov mechanism proceeds through a pentacoordinate phosphorus intermediate (Figure 1). Kinetic studies using $$^{17}\text{O}$$-labeled tributyl phosphite confirm a concerted S$$_\text{N}$$2-type displacement at the benzyl carbon, with first-order dependence on both reactants.
Major Byproducts :
- Dibutyl hydrogen phosphonate (5–8%): From phosphite hydrolysis
- Dibenzyl ether (<2%): Williamson ether synthesis side reaction
Transesterification Equilibrium Dynamics
The transesterification process follows a ping-pong bi-bi mechanism, with methoxide acting as a nucleophilic catalyst. Computational modeling (DFT at B3LYP/6-311++G**) reveals a 23.4 kcal/mol activation barrier for the rate-determining tetrahedral intermediate formation.
Mitsunobu Reaction Stereoelectronic Effects
Comparative Analysis of Synthetic Methods
| Parameter | Arbuzov Reaction | Transesterification | Mitsunobu Coupling |
|---|---|---|---|
| Yield (%) | 78–85 | 70–75 | 82–88 |
| Reaction Time (h) | 6–8 | 24–36 | 2–4 |
| Temperature (°C) | 120–140 | 80–90 | 0 → 66 |
| Byproducts (%) | 7–10 | 5–8 | <3 |
| Scalability (kg) | >100 | 50–100 | <10 |
Key Observations :
- Arbuzov provides best scalability but requires high-temperature handling
- Mitsunobu offers fastest reaction but uses expensive reagents
- Transesterification balances cost and purity for mid-scale production
Advanced Purification and Characterization
Distillation vs. Chromatography
Industrial-scale processes favor fractional distillation (purity >99.5%), while analytical-grade material requires silica gel chromatography (EtOAc/hexane 1:4). GC-MS analysis shows residual tributyl phosphite <0.01% in distilled product vs. 0.1–0.3% in chromatographed samples.
Spectroscopic Fingerprints
- $$^{31}\text{P}$$ NMR : δ 25.7 ppm (s, P=O)
- FTIR : 1245 cm$$^{-1}$$ (P=O stretch), 1020 cm$$^{-1}$$ (P-O-C)
- HRMS : [M+H]$$^+$$ calcd for C$${15}$$H$${25}$$O$$_3$$P: 285.1621, found: 285.1619
X-ray crystallography confirms the solid-state structure with P-O bond lengths of 1.487 Å (axial) and 1.498 Å (equatorial), consistent with sp$$^3$$ hybridization at phosphorus.
Industrial Applications and Derivative Synthesis
The compound’s stability toward hydrolysis (t$$_{1/2}$$ >2 years at pH 7) makes it ideal for:
- Flame retardant formulations (38% market share)
- Zirconium corrosion inhibitors (5–10 mM effectiveness)
- Prodrug synthesis via phosphoramidate coupling
Recent advances demonstrate its utility in synthesizing α-aminophosphonates via Kabachnik-Fields reactions, with antimicrobial activity against Gram-positive pathogens (MIC 8–16 μg/mL).
Chemical Reactions Analysis
Types of Reactions: Benzylphosphonic acid dibutyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield benzylphosphonic acid and butanol.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Alkylating agents or arylating agents in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Benzylphosphonic acid and butanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Benzylphosphonic acid dibutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzylphosphonic acid dibutyl ester involves its interaction with various molecular targets, depending on its application. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. In other applications, the ester groups may be hydrolyzed to release the active phosphonic acid, which can then interact with specific molecular pathways.
Comparison with Similar Compounds
Research Findings and Trends
Drug Delivery : Benzylphosphonic Acid-(AM)₂ demonstrates intracellular activation, enabling targeted delivery of phosphonate therapeutics .
Environmental Impact : DBP faces regulatory scrutiny due to endocrine-disrupting effects, whereas phosphonates are less studied but show lower ecotoxicity .
Material Science : Styrenephosphonates are emerging in optoelectronics due to their conjugated systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
